TL 13-27
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Overview
Description
TL 13-27: is a synthetic compound known for its role as a negative control in scientific research, particularly in the study of targeted protein degradation.
Mechanism of Action
Target of Action
TL13-27 is a negative control for TL12-186 . It is a heterobifunctional molecule that recruits E3 ubiquitin ligases, such as cereblon It is known that similar compounds target a variety of kinases, including btk, ptk2, ptk2b, flt3, aurka, aurkb, tec, ulk1 .
Mode of Action
It demonstrates no kinase degradation in vitro
Biochemical Pathways
Similar compounds are known to affect a variety of pathways associated with the kinases they target .
Pharmacokinetics
It is known that the success of similar compounds depends on more than just target engagement .
Result of Action
As a negative control, TL13-27 is designed to have no effect on kinase degradation
Action Environment
It is known that the effectiveness of similar compounds can be influenced by a variety of factors, including ph, redox potential, and the presence of other proteins .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, TL13-27 does not demonstrate kinase degradation in vitro . This means that it does not interact with enzymes, proteins, or other biomolecules to cause their breakdown .
Cellular Effects
As a negative control, it is used to compare the effects of other compounds, such as TL 12-186 .
Molecular Mechanism
As a negative control, it does not exhibit binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
As a negative control, it is used to compare the effects of other compounds over time .
Dosage Effects in Animal Models
As a negative control, it is used to compare the effects of other compounds at different dosages .
Metabolic Pathways
As a negative control, it is used to compare the effects of other compounds on metabolic pathways .
Transport and Distribution
As a negative control, it is used to compare the effects of other compounds on transport and distribution .
Subcellular Localization
As a negative control, it is used to compare the effects of other compounds on subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TL 13-27 involves multiple steps, including the formation of various intermediate compounds. The key steps include the coupling of a chloropyrimidine derivative with an isopropylsulfonyl phenylamine, followed by the attachment of a piperazine ring and subsequent ethoxylation. The final step involves the coupling of the resulting compound with an isoindolinone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity (≥98%) .
Chemical Reactions Analysis
Types of Reactions: TL 13-27 primarily undergoes substitution reactions due to the presence of various functional groups such as chloro, sulfonyl, and amino groups. These reactions are facilitated by common reagents like bases and nucleophiles .
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate
Nucleophiles: Ammonia, amines
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Chemistry: TL 13-27 is used as a negative control in the study of kinase degradation, providing a baseline to compare the effects of active compounds .
Biology: In biological research, this compound helps in understanding the mechanisms of protein degradation and the role of specific kinases in cellular processes .
Medicine: While this compound itself is not used therapeutically, it aids in the development of new drugs by serving as a control in preclinical studies .
Industry: this compound is utilized in the pharmaceutical industry for the development and testing of new compounds targeting protein degradation pathways .
Comparison with Similar Compounds
TL12-186: An active compound that engages with CRBN and induces kinase degradation.
TL13-87: Another compound used in similar studies for comparison.
Uniqueness: TL 13-27 is unique in its role as a negative control, providing a crucial baseline for evaluating the efficacy of active compounds in targeted protein degradation studies .
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.